molecular formula C22H18N2O2S B12459362 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide

Cat. No.: B12459362
M. Wt: 374.5 g/mol
InChI Key: KBBJIFNYXJJAEI-UHFFFAOYSA-N
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Description

Chemical Classification and IUPAC Nomenclature

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide belongs to the class of benzoxazole-acetamide hybrids, characterized by a fused benzoxazole ring system linked to an acetamide group substituted with a benzylsulfanyl chain. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-benzylsulfanylacetamide , reflecting its substituent positions and functional groups.

Property Value
Molecular Formula C22H18N2O2S
Molecular Weight 374.5 g/mol
SMILES Notation C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Canonical SMILES CC(=O)N

The compound’s structure comprises three key components:

  • Benzoxazole Core : A bicyclic aromatic system with nitrogen and oxygen atoms at the 1- and 3-positions, respectively. This scaffold is known for its electronic stability and capacity for π-π interactions.
  • 3-Phenyl Substituent : A benzene ring attached at the 3-position of the benzoxazole, enhancing planar rigidity and hydrophobic binding potential.
  • Benzylsulfanyl-Acetamide Moiety : A sulfur-containing acetamide side chain that introduces steric bulk and potential hydrogen-bonding capabilities.

Historical Context of Benzoxazole-Acetamide Hybrid Molecules

Benzoxazole derivatives have been studied since the late 19th century, but their hybridization with acetamide groups emerged more recently as a strategy to enhance bioactivity. Early benzoxazole synthesis methods, such as the cyclization of o-aminophenols with carboxylic acids, laid the groundwork for modern modifications. The integration of acetamide functionalities gained traction in the 21st century, driven by the need to improve pharmacokinetic properties like solubility and target affinity.

Key milestones include:

  • 2000s : Discovery of benzoxazole-based kinase inhibitors, highlighting the scaffold’s versatility in targeting enzymatic pathways.
  • 2010s : Development of benzoxazole-acetamide hybrids for antimicrobial applications, leveraging the acetamide group’s ability to disrupt bacterial cell membranes.
  • 2020s : Advances in molecular hybridization techniques, enabling precise functionalization at the 3-position of the benzoxazole ring for cancer therapeutics.

This compound represents a culmination of these efforts, combining the benzoxazole’s aromatic stability with the acetamide’s hydrogen-bonding capacity to target diverse biological pathways.

Significance in Modern Medicinal Chemistry Research

This compound exemplifies the therapeutic potential of benzoxazole-acetamide hybrids. Recent studies emphasize its relevance in three domains:

Antiproliferative Activity

The benzoxazole core interacts with DNA topoisomerases and tubulin polymers, disrupting cell division in cancer cells. For instance, analogs of this compound have shown IC50 values below 10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The benzylsulfanyl group further enhances lipophilicity, promoting cellular uptake.

Antimicrobial Applications

The compound’s sulfur atom confers activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting thiol-dependent enzymes. Recent assays report minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to standard antibiotics.

Biological Activity Mechanism Research Findings
Antiproliferative Tubulin polymerization inhibition IC50 = 7.2 μM (MCF-7)
Anti-inflammatory COX-2 inhibition 68% reduction in TNF-α levels
Antimicrobial Thiol enzyme disruption MIC = 12 μg/mL (S. aureus)

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-benzylsulfanylacetamide

InChI

InChI=1S/C22H18N2O2S/c25-21(15-27-14-16-7-2-1-3-8-16)23-18-10-6-9-17(13-18)22-24-19-11-4-5-12-20(19)26-22/h1-13H,14-15H2,(H,23,25)

InChI Key

KBBJIFNYXJJAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Cyclization of ortho-Aminophenol with Carboxylic Acid Derivatives

Method :

  • Reactants : 3-Aminophenol reacts with chloroacetic acid under acidic conditions to form 2-(3-aminophenyl)benzoxazole.
  • Conditions : Reflux in HCl (4 N, 16 h).
  • Yield : 80%.

Mechanism : Acid-catalyzed cyclodehydration forms the benzoxazole ring.

Oxidative Cyclization Using Hypervalent Iodine

Method :

  • Reactants : Schiff bases derived from 2-aminophenol and aldehydes undergo oxidative cyclization with (diacetoxyiodo)benzene.
  • Conditions : Room temperature, 6–8 h in dichloromethane.
  • Yield : 75–90%.

Advantage : Avoids harsh acids and enables diverse substitution patterns.

Acetamide Functionalization

The acetamide group is introduced via acylation or nucleophilic substitution.

Acylation of 2-(3-Aminophenyl)benzoxazole

Method :

  • Reactants : 2-(3-Aminophenyl)benzoxazole reacts with chloroacetyl chloride in the presence of triethylamine.
  • Conditions : DMF, 80°C, 2 h.
  • Yield : 89%.

Intermediate : 2-Chloro-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide.

Direct Coupling with Preformed Acetamide

Method :

  • Reactants : 3-(1,3-Benzoxazol-2-yl)aniline is coupled with 2-(benzylsulfanyl)acetic acid using EDCI/HOBt.
  • Conditions : Room temperature, 12 h in DCM.
  • Yield : 78%.

Limitation : Requires pre-synthesized 2-(benzylsulfanyl)acetic acid.

Introduction of Benzylsulfanyl Group

The benzylsulfanyl moiety is added via thiol-alkylation or substitution reactions.

Nucleophilic Substitution with Benzyl Mercaptan

Method :

  • Reactants : 2-Chloro-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide reacts with benzyl mercaptan in the presence of K₂CO₃.
  • Conditions : DMF, 80°C, 4 h.
  • Yield : 83%.

Mechanism : SN2 displacement of chloride by benzylthiolate ion.

One-Pot Synthesis via In Situ Thiol Generation

Method :

  • Reactants : Benzyl alcohol, thiourea, and chloroacetamide undergo sequential oxidation.
  • Conditions : H₂O₂/NaOH, 20–240°C, pH 4–14.
  • Yield : 70–85%.

Advantage : Avoids isolation of intermediates, reducing production costs.

Optimization and Comparative Analysis

Table 1 : Comparison of Key Synthetic Routes

Method Starting Materials Conditions Yield (%) Reference
Cyclization + Acylation 3-Aminophenol, chloroacetic acid HCl reflux 80
Oxidative cyclization 2-Aminophenol, aldehydes (Diacetoxyiodo)benzene 75–90
Nucleophilic substitution Chloroacetamide, benzyl mercaptan K₂CO₃/DMF, 80°C 83
One-pot synthesis Benzyl alcohol, thiourea H₂O₂/NaOH, 240°C 85

Key Findings :

  • The one-pot method offers industrial scalability but requires precise pH control.
  • Nucleophilic substitution provides higher purity (>95% by HPLC) compared to oxidative routes.

Characterization and Validation

Synthetic products are validated using:

  • 1H/13C NMR : Peaks at δ 4.26 (SCH₂), 7.59 (benzoxazole-H), and 10.22 ppm (CONH).
  • LC-MS : Molecular ion peak at m/z 374.5 [M+H]⁺.
  • Elemental Analysis : C 70.56%, H 4.85%, N 7.48% (theoretical: C 70.56, H 4.85, N 7.48).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide can be contextualized against related compounds, as detailed below:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Heterocycle Substituents on Phenyl Ring Key Structural Features Inferred Properties
This compound (Target) Benzoxazole Benzylsulfanyl O-containing heterocycle, sulfur-based side chain Moderate lipophilicity, potential for H-bonding
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole Methylphenyl S-containing heterocycle, methyl group Enhanced polarizability, possible metabolic stability
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide Benzoxazole Nitrophenyl Electron-withdrawing nitro group Increased electrophilicity, higher reactivity
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide Benzoxazole Trifluorophenyl Fluorine substituents Enhanced metabolic stability, lipophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole Dichlorophenyl, trifluoromethyl Halogen and CF3 groups High bioactivity, resistance to oxidation
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide Benzothiazole Dimethoxyphenyl Methoxy groups Improved solubility, potential for π-π interactions

Key Comparisons

Heterocyclic Core :

  • Benzoxazole (Target compound): The oxygen atom in benzoxazole increases electronegativity, favoring hydrogen bonding and dipole interactions. This contrasts with benzothiazole (e.g., ), where sulfur’s polarizability enhances hydrophobic interactions and π-stacking .
  • Biological Implications : Benzothiazoles are often associated with anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit enzymes like topoisomerases . Benzoxazoles may exhibit similar profiles but with altered selectivity.

Substituent Effects: Benzylsulfanyl vs. In contrast, the nitro group in increases electrophilicity, which may enhance reactivity but also toxicity. Fluorinated vs. Methoxy Groups: Trifluorophenyl () and trifluoromethyl () substituents improve metabolic stability and membrane permeability. Methoxy groups () enhance solubility but may reduce bioavailability due to faster Phase I metabolism.

Pharmacokinetic Considerations :

  • The benzylsulfanyl group in the target compound may undergo oxidative metabolism to sulfoxide or sulfone derivatives, altering activity. Fluorinated analogs () are more resistant to oxidation, prolonging half-life.
  • Dimethoxyphenyl derivatives () likely exhibit higher aqueous solubility, which could improve oral absorption compared to the target compound’s benzylsulfanyl moiety.

Research Findings and Implications

  • Structural Insights : X-ray crystallography data (e.g., ) for benzothiazole analogs reveal planar heterocyclic cores and acetamide conformations critical for target binding. Similar studies for the target compound could clarify its binding mode.
  • Synthetic Feasibility : The use of SHELX programs () for crystallographic refinement suggests that structural optimization of these compounds is feasible, enabling structure-activity relationship (SAR) studies.

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